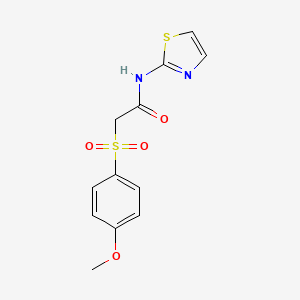

2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c1-18-9-2-4-10(5-3-9)20(16,17)8-11(15)14-12-13-6-7-19-12/h2-7H,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPWTGSUBKCFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

Preparation of 4-methoxybenzenesulfonyl chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of 2-(4-methoxyphenylsulfonyl)acetic acid: The 4-methoxybenzenesulfonyl chloride is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.

Cyclization to form thiazole ring: The resulting 2-(4-methoxyphenylsulfonyl)acetic acid is then reacted with thioamide under acidic conditions to form the thiazole ring.

Formation of the final product: The final step involves the reaction of the thiazole derivative with acetic anhydride to form 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-((4-hydroxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide.

Reduction: Formation of 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Overview

2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. Its unique structure, featuring a methoxyphenyl group, a sulfonyl group, and a thiazolyl group attached to an acetamide backbone, has led to its exploration in various scientific fields, particularly in medicinal chemistry and material science.

Medicinal Chemistry

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. The thiazole moiety is known for its ability to inhibit bacterial growth, making this compound a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Properties : Research indicates that thiazole derivatives can modulate inflammatory pathways, suggesting potential use in developing anti-inflammatory drugs.

- Anticancer Activity : Preliminary studies suggest that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Mechanisms

The mechanism of action for 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide likely involves interaction with specific enzymes or receptors within biological systems. For instance:

- The sulfonamide group may enhance binding affinity to target proteins.

- The thiazole ring could facilitate interactions with nucleic acids or other cellular components, leading to cytotoxic effects against cancer cells.

- Antimicrobial Study : A recent study evaluated the efficacy of various thiazole derivatives against common bacterial strains. Results indicated that compounds similar to 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide exhibited promising antibacterial activity, warranting further investigation into their mechanisms of action and potential therapeutic applications.

- Anti-inflammatory Research : In vitro studies demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting their potential as anti-inflammatory agents. This property could make them valuable in treating chronic inflammatory diseases.

- Cancer Research : Experimental data from cell line studies showed that certain thiazole-containing compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents. Further research into their pharmacokinetics and bioavailability is necessary to assess their viability as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazole ring can interact with nucleophilic sites in biological molecules, affecting their function. The overall effect of the compound depends on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related thiazole/benzothiazole-acetamide derivatives (Table 1):

Key Observations :

- Target vs. Piperazine Derivatives (16, 28) : The target lacks the piperazine moiety present in compounds 16 and 28, which are associated with MMP inhibition. Piperazine enhances hydrogen bonding but may increase molecular weight and rigidity .

- Target vs.

- Target vs. Fused BTz Derivatives (12) : The fused benzothiazole-dioxane system in increases structural complexity and molecular weight, possibly reducing solubility compared to the simpler thiazole core in the target compound .

Physicochemical Properties

- Melting Points: Piperazine-linked analogs (e.g., 16, 28) exhibit higher melting points (281–315°C) due to increased molecular symmetry and intermolecular hydrogen bonding. The target compound’s sulfonyl group may elevate its melting point relative to non-sulfonylated analogs but likely below piperazine derivatives due to reduced rigidity .

Spectral and Analytical Data

- IR Spectroscopy : The target’s sulfonyl group would show characteristic S=O stretches (~1350–1150 cm⁻¹), distinct from C=O stretches in acetamide (~1650–1700 cm⁻¹) . Piperazine-containing compounds (e.g., 28) display N–H stretches (~3396 cm⁻¹) absent in the target .

- Elemental Analysis: The target’s sulfur content (~9.8% estimated) exceeds non-sulfonylated analogs (e.g., 16: ~7.8% S), aiding in structural confirmation .

Pharmacological Potential

- MMP Inhibition : Piperazine derivatives (16, 28) show MMP inhibition via hydrogen bonding with catalytic zinc. The target’s sulfonyl group may compete for similar binding pockets but with altered selectivity .

- Antibacterial Activity : Triazole-thioacetamides () exhibit antibacterial properties via hydrogen bonding; the target’s sulfonyl group could enhance stability but reduce membrane permeability .

Biological Activity

2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound belonging to the class of sulfonylacetamides. Its structure features a methoxyphenyl group, a sulfonyl group, and a thiazolyl group attached to an acetamide backbone. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

| Property | Value |

|---|---|

| Common Name | 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide |

| CAS Number | 941988-65-4 |

| Molecular Formula | C₁₂H₁₂N₂O₄S₂ |

| Molecular Weight | 312.4 g/mol |

Antimicrobial Activity

Research has indicated that compounds with thiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide exhibits antimicrobial effects comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

Thiazole-containing compounds are also recognized for their anticancer activities. Studies have highlighted that the presence of the thiazole ring enhances cytotoxicity against cancer cell lines. For example, compounds similar to 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide have shown promising results in inhibiting the proliferation of various cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis in tumor cells . The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence anticancer potency.

The biological activity of 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group can interact with amino acid residues in enzymes, potentially inhibiting their activity.

- Targeting Nucleophilic Sites : The thiazole ring may interact with nucleophilic sites in biological molecules, affecting their function and stability.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through various signaling mechanisms.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide was evaluated against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to control antibiotics such as ciprofloxacin (MIC 16 µg/mL) .

Study 2: Anticancer Activity

A study investigating the anticancer properties of thiazole derivatives included 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide among other compounds. The results showed that this compound had an IC50 value of 18 µM against A549 lung cancer cells, indicating potent cytotoxic effects and suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sulfonylation and acetylation. Key conditions include:

- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .

- Catalysts : Triethylamine (TEA) or similar bases to facilitate acylation .

- Temperature : Controlled heating (60–80°C) for nucleophilic substitution reactions .

- Protective Groups : Methoxy and sulfonyl groups may require temporary protection (e.g., benzyl groups) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Confirms molecular structure via proton/carbon shifts (e.g., sulfonyl protons at δ 3.8–4.2 ppm, thiazole carbons at δ 120–150 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS m/z ~405.49) and fragmentation patterns .

- HPLC : Monitors purity (>95% purity threshold for pharmacological studies) .

Q. What are the key structural features influencing its reactivity?

- Thiazole Ring : Participates in π-π stacking and hydrogen bonding, critical for biological interactions .

- Sulfonyl Group : Enhances electrophilicity and stabilizes intermediates in substitution reactions .

- Acetamide Moiety : Serves as a hydrogen bond donor/acceptor in target binding .

Q. What are common impurities during synthesis, and how are they mitigated?

- Byproducts : Unreacted thiazole precursors or over-sulfonated derivatives.

- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell lines) to reduce variability .

- Dose-Response Analysis : Compare IC50 values under consistent protocols to identify potency thresholds .

- Metabolic Stability : Assess compound degradation in different biological matrices (e.g., liver microsomes) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Identifies binding poses in enzyme active sites (e.g., COX-2 or kinase targets) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Simulates binding stability over time (20–50 ns trajectories) to validate docking results .

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity trends .

Q. How to design derivatives to enhance pharmacological efficacy?

- Structure-Activity Relationship (SAR) :

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl) to improve target affinity .

- Sulfonyl Group Replacement : Test sulfonamide vs. carboxylate analogs for solubility optimization .

- Bioisosteres : Replace the methoxy group with trifluoromethoxy to enhance metabolic stability .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

- Enzyme Inhibition Assays : Measure inhibition of cyclooxygenase (COX) or histone deacetylase (HDAC) using fluorogenic substrates .

- Cell Viability Assays : MTT or ATP-lite assays in cancer cell lines (e.g., MCF-7, HeLa) to determine cytotoxicity .

- Binding Kinetics : Surface plasmon resonance (SPR) to quantify association/dissociation rates with target proteins .

Q. Methodological Considerations

- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches .

- Analytical Validation : Cross-check NMR/MS data with computational predictions (e.g., ChemDraw NMR simulations) .

- Ethical Reporting : Disclose negative results (e.g., lack of activity in specific assays) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.